3-Hydroxypropyl 3-hydroxypropanoate

Polymer Synthesis Thermal Stability Volatility

3-Hydroxypropyl 3-hydroxypropanoate (CAS 91668-21-2) is a bifunctional organic compound belonging to the class of hydroxyalkanoate esters, characterized by the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol. As a diester diol, it contains two terminal hydroxyl groups and an internal ester linkage, a structural feature that distinguishes it from simpler 3-hydroxypropanoate monoesters and conventional aliphatic diols.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
Cat. No. B8262915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropyl 3-hydroxypropanoate
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(CO)COC(=O)CCO
InChIInChI=1S/C6H12O4/c7-3-1-5-10-6(9)2-4-8/h7-8H,1-5H2
InChIKeyNXQVYWHUMMKRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypropyl 3-hydroxypropanoate: Key Physicochemical and Procurement Baseline


3-Hydroxypropyl 3-hydroxypropanoate (CAS 91668-21-2) is a bifunctional organic compound belonging to the class of hydroxyalkanoate esters, characterized by the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . As a diester diol, it contains two terminal hydroxyl groups and an internal ester linkage, a structural feature that distinguishes it from simpler 3-hydroxypropanoate monoesters and conventional aliphatic diols [1]. This compound is primarily utilized as a building block for biodegradable polymers, polyesters, polyurethanes, and as a precursor in the synthesis of polyhydroxyalkanoates (PHAs) [1].

Why 3-Hydroxypropyl 3-hydroxypropanoate Cannot Be Interchanged with Closely Related Analogs


While 3-hydroxypropanoic acid esters and aliphatic diols appear functionally similar, substituting 3-Hydroxypropyl 3-hydroxypropanoate with a simpler analog introduces substantial and quantifiable differences in molecular architecture that directly impact synthetic utility and final material performance. The compound's unique diester diol configuration (C6H12O4) provides a distinct profile of hydrogen bond donors/acceptors (2 HBD, 4 HBA) and a significantly higher boiling point than its monoester and diol counterparts [1]. These physicochemical disparities translate into differences in reactivity, polymerization behavior, and the mechanical properties of derived materials, making generic substitution a scientifically unsound practice for research and industrial applications requiring precise control over polymer architecture and thermal processing windows [1].

Quantitative Evidence Guide for 3-Hydroxypropyl 3-hydroxypropanoate Selection Over Analogs


Significantly Reduced Volatility Compared to 3-Hydroxypropanoate Monoesters

3-Hydroxypropyl 3-hydroxypropanoate exhibits a predicted boiling point of 251.3 ± 15.0 °C, substantially higher than the boiling points of ethyl 3-hydroxypropanoate (187.5 °C at 760 mmHg) and n-propyl 3-hydroxypropionate (98 °C at 19 Torr) [1]. This 63.8 °C increase relative to the ethyl ester, and a more pronounced difference versus the propyl ester, indicates lower volatility and a broader thermal processing window, which is critical for high-temperature polymerization and industrial coating applications where monomer loss and fume generation must be minimized [1].

Polymer Synthesis Thermal Stability Volatility Processing Window

Unique Bifunctional Architecture (Diester Diol) Enables Advanced Polymer Architectures

3-Hydroxypropyl 3-hydroxypropanoate is a bifunctional monomer with two terminal hydroxyl groups and an internal ester bond, offering a distinct synthetic advantage over mono-functional analogs like ethyl 3-hydroxypropanoate (single hydroxyl, single ester) and 1,3-propanediol (two hydroxyls, no ester) [1]. The presence of both hydroxyl and ester functionalities in a single molecule allows it to act as a chain extender and crosslinker in polyester and polyurethane syntheses, enabling the creation of more complex polymer networks and enhancing mechanical properties such as tensile strength and flexibility in the final material [1].

Polymer Chemistry Biodegradable Polymers Polyester Synthesis Monomer Design

Enhanced Hydrogen Bonding Capacity vs. n-Propyl 3-hydroxypropanoate

The molecular structure of 3-Hydroxypropyl 3-hydroxypropanoate (C6H12O4) provides 2 hydrogen bond donor (HBD) sites and 4 hydrogen bond acceptor (HBA) sites, in contrast to n-propyl 3-hydroxypropanoate (C6H12O3), which possesses 1 HBD and 3 HBA . This quantitative increase in hydrogen bonding capacity (one additional HBD and one additional HBA) enhances its compatibility with polar solvents and improves its interaction with hydrogen-bonding polymer matrices such as polyurethanes and polyesters, potentially leading to better dispersion and plasticizing efficiency [1].

Solubility Hydrogen Bonding Molecular Interactions Formulation

Patented High-Purity Synthetic Route Via Glyceric Acid Hydrogenation

A patented method (CN113831248A) describes the preparation of 3-hydroxypropanoate esters, including 3-hydroxypropyl 3-hydroxypropanoate, via the reaction of glyceric acid with hydrogen and an alcohol in the presence of a specific hydrogenation-deoxygenation catalyst mixture [1]. This process yields the target ester with high purity (≥95%) and offers a potentially more efficient and selective route compared to conventional acid-catalyzed esterification of 3-hydroxypropanoic acid, which may lead to lower yields and more complex purification steps [1]. The patent explicitly claims the method's utility for producing derivatives with improved purity and yield, a key factor in procurement for sensitive applications [1].

Synthetic Methodology Patent High Purity Process Chemistry

Optimal Application Scenarios for 3-Hydroxypropyl 3-hydroxypropanoate Based on Quantitative Evidence


Synthesis of Biodegradable Polyesters with Tailored Mechanical Properties

Given its bifunctional diester diol architecture, 3-Hydroxypropyl 3-hydroxypropanoate is ideally suited as a monomer in the synthesis of poly(ester-ether) copolymers. Its dual hydroxyl groups enable chain extension, while the internal ester bond provides hydrolytic degradability [1]. This contrasts with simpler diols like 1,3-propanediol, which lack the ester functionality, and monoesters like ethyl 3-hydroxypropanoate, which terminate chain growth. The result is a tunable polymer backbone with potential applications in biodegradable packaging and biomedical scaffolds where controlled degradation and mechanical integrity are paramount [1].

High-Temperature Polymer Processing and Coating Formulations

The significantly higher boiling point of 3-Hydroxypropyl 3-hydroxypropanoate (251.3 °C) compared to its ethyl (187.5 °C) and propyl analogs (98 °C) makes it a preferred intermediate or reactive diluent in high-temperature polymer processing, such as extrusion or compression molding of thermoplastics [1]. Its lower volatility minimizes monomer evaporation and fume generation, ensuring a safer and more consistent process, and enables its use in solvent-free or high-solids coating formulations that require elevated cure temperatures without premature loss of volatile components [1].

Plasticizer and Solvent in Polar Polymer Systems

The enhanced hydrogen bonding capacity of 3-Hydroxypropyl 3-hydroxypropanoate (2 HBD, 4 HBA) over n-propyl 3-hydroxypropanoate (1 HBD, 3 HBA) translates to improved compatibility with polar polymers such as poly(vinyl chloride) (PVC), polyurethanes, and polyesters [1]. This makes it a more effective plasticizer, reducing the likelihood of migration and exudation, and a superior solvent or co-solvent in formulations for adhesives and coatings, leading to better long-term stability and performance of the final product .

Research-Grade Monomer for Polyhydroxyalkanoate (PHA) Analog Synthesis

3-Hydroxypropyl 3-hydroxypropanoate serves as a valuable chemical analog to the 3-hydroxypropionate monomer unit found in poly(3-hydroxypropionate) (P3HP), a high-performance biodegradable polyester with a Young's modulus reaching up to 3 GPa [1]. The high purity (≥95%) achievable via patented synthetic routes ensures its suitability as a well-defined monomer for fundamental studies on PHA biosynthesis, polymer structure-property relationships, and the development of novel bio-based copolymers, without the complexities and variability associated with biological fermentation processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxypropyl 3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.